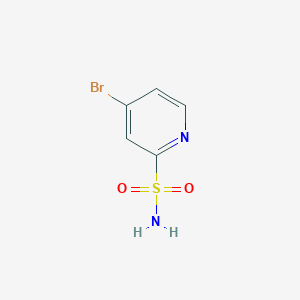
4-Bromopyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyridine-2-sulfonamide is a chemical compound with the CAS Number: 1209458-42-3 . It has a molecular weight of 237.08 and is typically in powder form .
Physical And Chemical Properties Analysis
4-Bromopyridine-2-sulfonamide is a powder with a molecular weight of 237.08 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metals
A study conducted by Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine, a compound closely related to 4-Bromopyridine-2-sulfonamide, and its complexation with Ni(II) and Fe(II) ions. The sulfonamide was prepared by reacting tosyl chloride with 4-aminopyridine. The resulting compounds, after complexation with metal ions, were characterized using various spectroscopic techniques. The findings suggested that the sulfonamide derivative acted as a neutral ligand towards the metals, indicating its potential for increasing the biological and catalytic potential in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Organic Synthesis Applications
Han (2010) explored the cross-coupling reactions of 3-bromopyridine with various sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This study highlights the versatility of pyridine sulfonamides in organic synthesis, offering a pathway to a wide variety of functionalized compounds with potential applications in drug development and material science (Han, 2010).
Antimicrobial and Cytotoxicity Evaluation
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, including compounds related to 4-Bromopyridine-2-sulfonamide, and evaluated their in vitro antibacterial, antifungal, and cytotoxic activities. The results showed that these compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential as lead compounds in the development of new antimicrobial agents (Chohan & Shad, 2011).
Novel Compound Development
Durgun et al. (2017) focused on the synthesis of several 4-(2-methylacetylamino)benzenesulfonamide derivatives, related to the broader category of pyridine sulfonamides. These derivatives were evaluated for their in vitro antimicrobial activities and cytotoxicity. The study found improvements in antimicrobial activities with certain structural modifications, indicating the importance of the sulfonamide group in designing new pharmaceutical agents (Durgun et al., 2017).
Safety and Hazards
The safety information for 4-Bromopyridine-2-sulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mecanismo De Acción
Target of Action
4-Bromopyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
4-Bromopyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding to the enzyme, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is required for the synthesis of nucleotides and certain amino acids. As a result, the bacteria cannot replicate their DNA and produce essential proteins, leading to inhibition of bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The ultimate result of the action of 4-Bromopyridine-2-sulfonamide is the inhibition of bacterial growth . By blocking the synthesis of folic acid, the compound prevents bacteria from replicating and producing essential proteins. This can lead to the death of the bacteria or make them more susceptible to the immune system or other antibiotics .
Action Environment
The efficacy and stability of 4-Bromopyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution in the body. Additionally, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions .
Propiedades
IUPAC Name |
4-bromopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRHANBDVBMOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

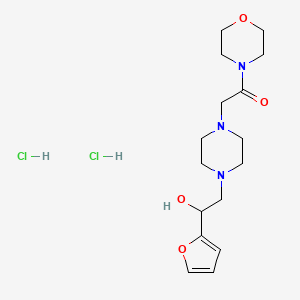
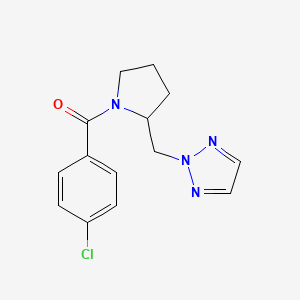
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)
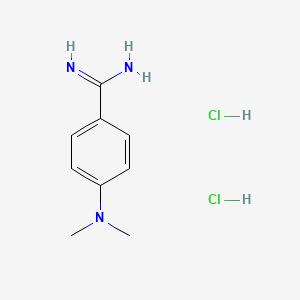
![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
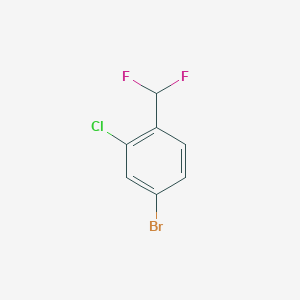
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
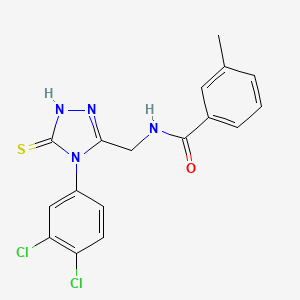
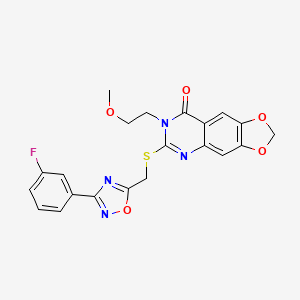

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)